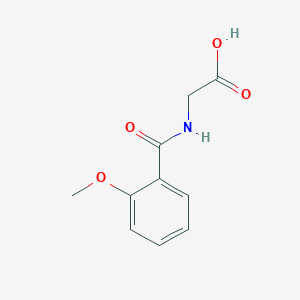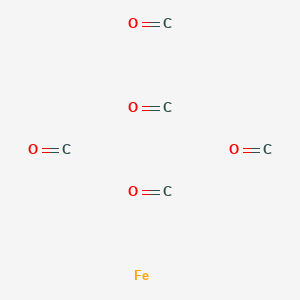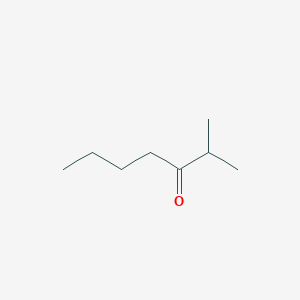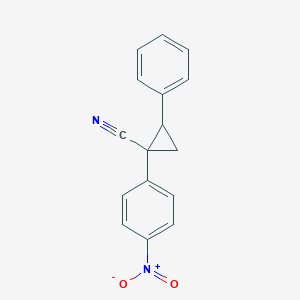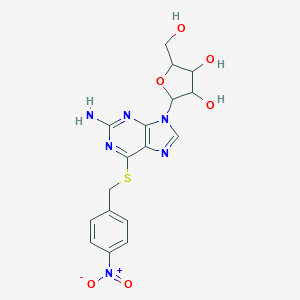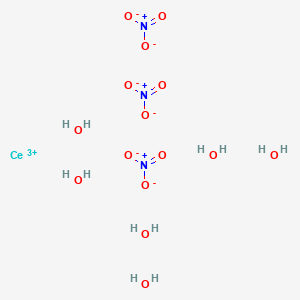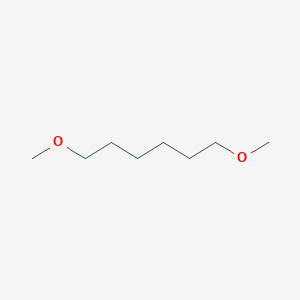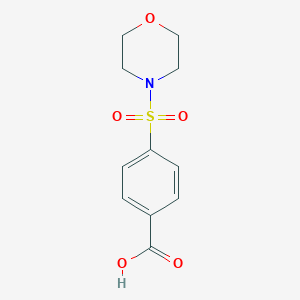
Benzeneselenonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneselenonic acid (BSA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BSA belongs to the family of selenonic acids, which are organic compounds containing a selenium atom bonded to a carboxyl group. BSA has a molecular formula of C6H5O2Se and a molecular weight of 195.06 g/mol.
Mechanism of Action
The mechanism of action of Benzeneselenonic acid is not well understood, but it is believed to involve the interaction of the selenium atom with biological molecules such as proteins and DNA. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have both beneficial and harmful effects on biochemical and physiological systems. In vitro studies have demonstrated that this compound can induce oxidative stress and DNA damage in cells, which may contribute to its cytotoxic effects. However, this compound has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
One advantage of using Benzeneselenonic acid in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This property makes this compound a promising candidate for cancer therapy. However, one limitation of using this compound is its potential toxicity, which requires careful handling and dosage control.
Future Directions
There are several future directions for research on Benzeneselenonic acid. One direction is to elucidate the mechanism of action of this compound in more detail, which may lead to the development of more effective cancer therapies. Another direction is to explore the use of this compound as a catalyst for organic reactions, which may have applications in the chemical industry. Additionally, the use of this compound as a stabilizer for metal nanoparticles may lead to the development of new materials with unique properties.
Synthesis Methods
Benzeneselenonic acid can be synthesized by the oxidation of benzeneselenol using hydrogen peroxide or potassium permanganate. The reaction can be carried out in aqueous or organic solvents, and the yield of this compound depends on the reaction conditions such as temperature, pH, and concentration of reactants.
Scientific Research Applications
Benzeneselenonic acid has been extensively studied for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, this compound has been shown to exhibit anticancer, antiviral, and antibacterial activities. In materials science, this compound has been used as a precursor for the synthesis of selenium-containing nanoparticles and as a stabilizer for metal nanoparticles. In catalysis, this compound has been used as a catalyst for various organic reactions.
Properties
| 10505-00-7 | |
Molecular Formula |
C6H6O3Se |
Molecular Weight |
205.08 g/mol |
IUPAC Name |
benzeneselenonic acid |
InChI |
InChI=1S/C6H6O3Se/c7-10(8,9)6-4-2-1-3-5-6/h1-5H,(H,7,8,9) |
InChI Key |
IGJSLKQBNWRTNW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Se](=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)[Se](=O)(=O)O |
synonyms |
Benzeneselenonic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


